REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:4].[C:12](O)(=[O:17])[CH2:13][C:14](O)=[O:15].C(OC(=O)C)(=O)C.O>C(O)(=O)C.CO>[CH3:1][N:2]1[C:12](=[O:17])[CH2:13][C:14](=[O:15])[N:5]([CH:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[C:3]1=[O:4]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)NC1CCCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
The mixture is further heated at 80°-90° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
By the above procedure is obtained a pale-yellow oil
|
Type
|
CUSTOM
|
Details
|
separate out
|
Type
|
FILTRATION
|
Details
|
These crystals are collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)N(C(=O)CC1=O)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |